2-(Tert-butoxy)-2-oxoacetic acid
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Overview
Description
2-(Tert-butoxy)-2-oxoacetic acid is an organic compound with the molecular formula C6H12O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butoxy group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tert-butoxy)-2-oxoacetic acid can be synthesized through various methods. One common method involves the reaction of tert-butyl alcohol with oxalyl chloride to form tert-butyl oxalate, which is then hydrolyzed to yield this compound . Another method involves the esterification of acetic acid with tert-butyl alcohol in the presence of a strong acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl glyoxylate.
Reduction: It can be reduced to form tert-butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Tert-butyl glyoxylate.
Reduction: Tert-butyl glycolate.
Substitution: Various tert-butyl esters and amides.
Scientific Research Applications
2-(Tert-butoxy)-2-oxoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-2-oxoacetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with various molecular targets, facilitating the formation of desired products. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Similar in structure but lacks the oxo group.
Tert-butyl acetate: Similar in structure but lacks the oxo group and has different reactivity.
Tert-butyl glyoxylate: An oxidation product of 2-(tert-butoxy)-2-oxoacetic acid.
Uniqueness
This compound is unique due to its combination of the tert-butoxy group and the oxo group, which provides distinct reactivity and stability compared to other similar compounds. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORQVOFSGYRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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